molecular formula C7H8N2O B8289471 p-Aminobenzaldehyde oxime CAS No. 3419-18-9

p-Aminobenzaldehyde oxime

Cat. No. B8289471
CAS RN: 3419-18-9
M. Wt: 136.15 g/mol
InChI Key: YNTVUIMHMDCDHR-UHFFFAOYSA-N
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Patent
US05877340

Procedure details

8.3 g of 4-nitrobenzaldoxime together with 100 ml of tetrahydrofuran are initially introduced into a stirred autoclave. 50 mg of FeCl2.4 H2O and 0.2 g of the catalyst from Example A1 are added to the solution. Hydrogenation is carried out at 120° C. and a hydrogen pressure of 20×105 pascals. When hydrogenation is complete, the mixture is cooled to room temperature, the reactor is rendered inert with nitrogen and the catalyst is filtered off. The solvent is distilled off to give, after chromatographic purification, 3.5 g (51% of theory) of 4-aminobenzaldoxime.
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
FeCl2
Quantity
50 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
catalyst
Quantity
0.2 g
Type
catalyst
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:12]=[CH:11][C:7]([CH:8]=[N:9][OH:10])=[CH:6][CH:5]=1)([O-])=O.O1CCCC1.[H][H]>O>[NH2:1][C:4]1[CH:12]=[CH:11][C:7]([CH:8]=[N:9][OH:10])=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
8.3 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=NO)C=C1
Name
Quantity
100 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
FeCl2
Quantity
50 mg
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
catalyst
Quantity
0.2 g
Type
catalyst
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is carried out at 120° C.
FILTRATION
Type
FILTRATION
Details
the catalyst is filtered off
DISTILLATION
Type
DISTILLATION
Details
The solvent is distilled off
CUSTOM
Type
CUSTOM
Details
to give
CUSTOM
Type
CUSTOM
Details
after chromatographic purification, 3.5 g (51% of theory) of 4-aminobenzaldoxime

Outcomes

Product
Name
Type
Smiles
NC1=CC=C(C=NO)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.